3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
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Overview
Description
3-(4-Fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a complex organic compound characterized by the presence of fluorine atoms, a triazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and sulfanyl groups under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluorine atoms.
Scientific Research Applications
3-(4-Fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tris(4-fluorophenyl)phosphine: Another fluorinated compound with different functional groups and applications.
Fluorinated chalcones: Compounds with similar fluorine atoms but different core structures and properties.
Uniqueness
3-(4-Fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and sulfanyl group make it particularly interesting for various applications, setting it apart from other fluorinated compounds.
Properties
Molecular Formula |
C18H15F2N3S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C18H15F2N3S/c1-2-11-23-17(14-5-9-16(20)10-6-14)21-22-18(23)24-12-13-3-7-15(19)8-4-13/h2-10H,1,11-12H2 |
InChI Key |
DBCAPBGDHQSSQQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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